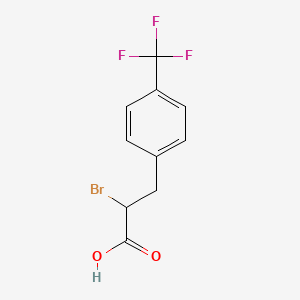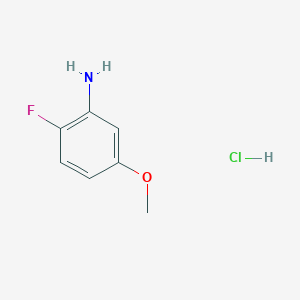
2-Fluoro-5-methoxyaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-methoxyaniline hydrochloride is an organic compound with the molecular formula C7H9ClFNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom at the 2-position and a methoxy group at the 5-position. This compound is commonly used in various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methoxyaniline hydrochloride typically involves the reduction of 2-chloro-4-fluoro-5-nitroanisole. One common method includes hydrogenation in the presence of a palladium catalyst. For example, a solution of 2-chloro-4-fluoro-5-nitroanisole in ethanol and triethylamine is hydrogenated at room temperature under 60 psi with 5% palladium on carbon for four hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methoxyaniline hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group in the precursor compound is reduced to an amino group.
Substitution: The fluorine and methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrogenation: Using hydrogen gas and a palladium catalyst.
Nucleophilic Substitution: Using nucleophiles such as amines or alkoxides.
Major Products
The major product formed from the reduction of 2-chloro-4-fluoro-5-nitroanisole is 2-Fluoro-5-methoxyaniline, which can be further converted to its hydrochloride salt.
Scientific Research Applications
2-Fluoro-5-methoxyaniline hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: As a potential intermediate in the development of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methoxyaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups on the benzene ring can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Fluoroaniline: Lacks the methoxy group, making it less versatile in certain reactions.
5-Methoxyaniline: Lacks the fluorine atom, affecting its reactivity and binding properties.
2-Chloro-5-methoxyaniline: Substitutes chlorine for fluorine, which can alter its chemical behavior.
Uniqueness
2-Fluoro-5-methoxyaniline hydrochloride is unique due to the presence of both fluorine and methoxy groups, which provide a balance of electronic effects and steric hindrance. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .
Properties
Molecular Formula |
C7H9ClFNO |
|---|---|
Molecular Weight |
177.60 g/mol |
IUPAC Name |
2-fluoro-5-methoxyaniline;hydrochloride |
InChI |
InChI=1S/C7H8FNO.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4H,9H2,1H3;1H |
InChI Key |
AOLCMZUHHVCZER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


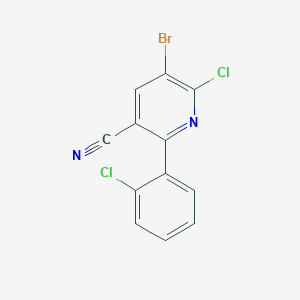

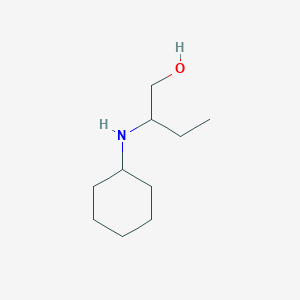

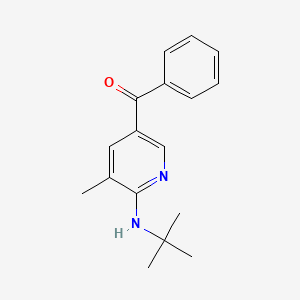
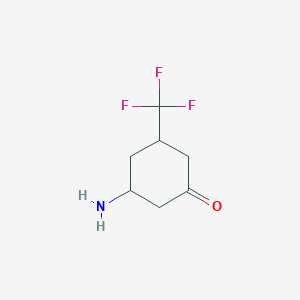

![2-(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)acetic acid](/img/structure/B13006053.png)
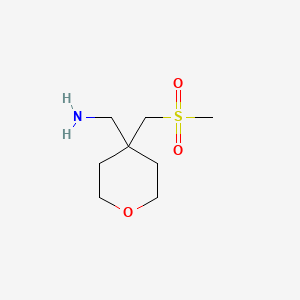
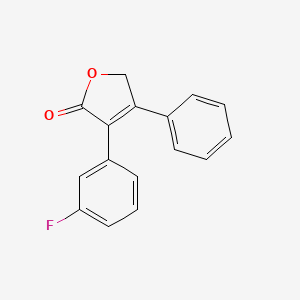

![(1S,3R,6R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13006076.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B13006077.png)
